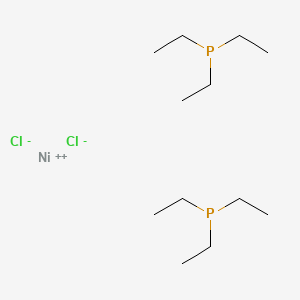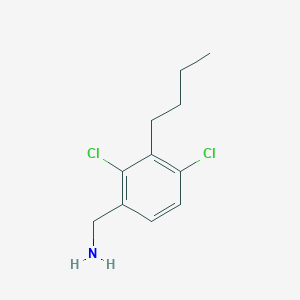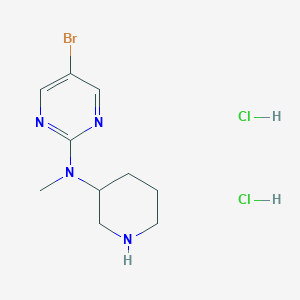
N-(4-amino-1,2,5-oxadiazole-3-carboximidoyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-1,2,5-oxadiazole-3-carboximidoyl)acetamide is a heterocyclic compound with the molecular formula C4H6N4O2. It is known for its unique structure, which includes an oxadiazole ring, making it a valuable building block in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-1,2,5-oxadiazole-3-carboximidoyl)acetamide typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboximidoyl chloride with acetamide. This reaction is carried out under controlled conditions, often requiring a catalyst and specific temperature settings to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-amino-1,2,5-oxadiazole-3-carboximidoyl)acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), sulfuric acid (H2SO4).
Reducing Agents: Sodium borohydride (NaBH4).
Acylating Agents: Acyl chlorides such as chloroacetyl chloride.
Major Products Formed
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Reduced forms of the compound, often leading to the formation of amines.
Substitution Products: Acylated derivatives, which can be further utilized in organic synthesis.
Aplicaciones Científicas De Investigación
N-(4-amino-1,2,5-oxadiazole-3-carboximidoyl)acetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(4-amino-1,2,5-oxadiazole-3-carboximidoyl)acetamide involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 3-amino-4-azido-1,2,5-oxadiazole
- 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C5H7N5O2 |
|---|---|
Peso molecular |
169.14 g/mol |
Nombre IUPAC |
N-(4-amino-1,2,5-oxadiazole-3-carboximidoyl)acetamide |
InChI |
InChI=1S/C5H7N5O2/c1-2(11)8-4(6)3-5(7)10-12-9-3/h1H3,(H2,7,10)(H2,6,8,11) |
Clave InChI |
SCJWBQNKFGEKED-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(=N)C1=NON=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B12347290.png)

![tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate](/img/structure/B12347301.png)





